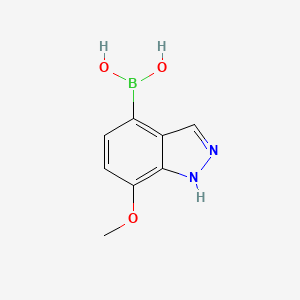

7-Methoxy-1H-indazole-4-boronic acid

Vue d'ensemble

Description

7-Methoxy-1H-indazole-4-boronic acid is a chemical compound that may contain varying amounts of anhydride . It is used as a reactant for the preparation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 7-Methoxy-1H-indazole-4-boronic acid, has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 7-Methoxy-1H-indazole-4-boronic acid is C8H9BN2O3 . The InChI code is 1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(18-5)12-9(10)8-16-17-12/h6-8H,1-5H3,(H,16,17) .Chemical Reactions Analysis

Pinacol boronic esters, such as 7-Methoxy-1H-indazole-4-boronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-1H-indazole-4-boronic acid include a molecular weight of 191.98 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry

7-methoxy-1H-indazole-4-boronic acid is a valuable compound in medicinal chemistry due to its role as a precursor in synthesizing various pharmacologically active molecules. It has been utilized in the preparation of kinase inhibitors, which are crucial in cancer treatment . These inhibitors target specific enzymes involved in the signaling pathways that regulate cell division and survival, offering a targeted approach to cancer therapy.

Agricultural Chemistry

In the agricultural sector, indazole derivatives have been explored for their potential use as growth regulators and pesticides . The boronic acid moiety of 7-methoxy-1H-indazole-4-boronic acid can be instrumental in creating new compounds with improved safety profiles and efficacy against agricultural pests.

Material Science

The compound’s utility extends to material science, where it can contribute to the development of novel materials with specific electronic or photonic properties. Its boronic acid group can form stable covalent bonds with other organic molecules, leading to the creation of complex polymers or small molecule networks .

Environmental Science

In environmental science, 7-methoxy-1H-indazole-4-boronic acid can be used to synthesize compounds that help in the detection and removal of pollutants. Its derivatives could potentially be applied in sensors that detect heavy metals or organic contaminants in water sources .

Biochemistry

This compound is also significant in biochemistry research, particularly in the study of enzyme inhibition and protein function. It serves as a building block for molecules that can mimic or interfere with natural substrates in enzymatic reactions, providing insights into enzyme mechanisms .

Pharmacology

Pharmacologically, 7-methoxy-1H-indazole-4-boronic acid is involved in the synthesis of molecules with potential therapeutic applications. It has been used to create inhibitors of human farnesyl pyrophosphate synthase, which is a target for treating diseases like cancer and bone disorders .

Analytical Chemistry

Lastly, in analytical chemistry, this compound’s derivatives can be employed as standards or reagents in chromatographic methods or mass spectrometry, aiding in the qualitative and quantitative analysis of complex biological samples .

Mécanisme D'action

Target of Action

Boronic acids and their derivatives, including this compound, are often used in suzuki-miyaura coupling reactions . This suggests that the compound may interact with palladium (II) complexes, which are commonly used in these reactions .

Mode of Action

The compound likely participates in Suzuki-Miyaura coupling reactions, which are a type of carbon-carbon bond-forming reaction . In these reactions, the boronic acid or its derivative acts as a nucleophile, transferring an organic group to a palladium (II) complex . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various organic compounds . Therefore, it may indirectly influence biochemical pathways by contributing to the synthesis of bioactive compounds.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound can be used in the synthesis of various organic compounds . Therefore, its effects may depend on the specific compounds that it helps synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Methoxy-1H-Indazole-4-Boronic Acid. For instance, the compound is sensitive to temperature and should be stored at 2-8°C . Additionally, the compound’s efficacy in Suzuki-Miyaura coupling reactions may be influenced by the presence of a palladium (II) catalyst .

Safety and Hazards

The safety information for 7-Methoxy-1H-indazole-4-boronic acid indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for the synthesis of 1H- and 2H-indazoles, including 7-Methoxy-1H-indazole-4-boronic acid, involve further development of synthetic approaches . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Propriétés

IUPAC Name |

(7-methoxy-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O3/c1-14-7-3-2-6(9(12)13)5-4-10-11-8(5)7/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMPENWGBBKCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=C(C=C1)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258796 | |

| Record name | Boronic acid, B-(7-methoxy-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-1H-indazole-4-boronic acid | |

CAS RN |

2121513-25-3 | |

| Record name | Boronic acid, B-(7-methoxy-1H-indazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(7-methoxy-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)

![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)

![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)

![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)

![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)